

Methyl 3-amino-5-hydroxybenzoate CAS number

67973-80-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-5-hydroxybenzoate
Cat. No.:	B1314011

[Get Quote](#)

Technical Guide: Methyl 3-amino-5-hydroxybenzoate

CAS Number: 67973-80-2 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-amino-5-hydroxybenzoate** (CAS 67973-80-2), a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its physicochemical and spectral properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its crucial biological role, particularly through its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a vital precursor in the biosynthesis of numerous ansamycin and mitomycin antibiotics. The guide includes structured data tables and requisite diagrams to illustrate synthetic workflows and biological pathways, serving as an in-depth resource for professionals in the field.

Chemical Identity and Properties

Methyl 3-amino-5-hydroxybenzoate is an aromatic organic compound containing amino, hydroxyl, and methyl ester functional groups. These groups make it a versatile building block

for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **Methyl 3-amino-5-hydroxybenzoate**

Property	Value	Source(s)
CAS Number	67973-80-2	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
IUPAC Name	methyl 3-amino-5-hydroxybenzoate	[1]
Computed XLogP3	1.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	167.058243149 Da	[1]
Boiling Point (Predicted)	376.4 °C at 760 mmHg	N/A
Density (Predicted)	1.306 g/cm ³	N/A

Spectral Data

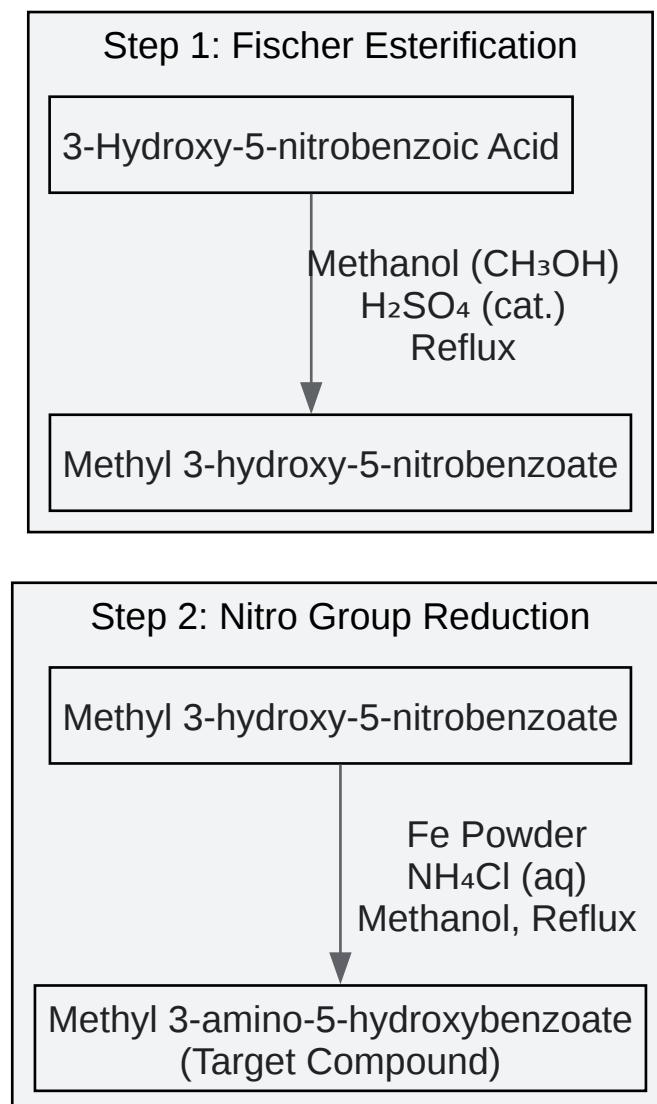

Spectroscopic analysis is essential for the structural confirmation of **Methyl 3-amino-5-hydroxybenzoate**. The following data are available through various chemical databases.

Table 2: Spectral Information Summary

Spectrum Type	Description	Source(s)
¹ H NMR	Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule.	[2]
¹³ C NMR	Carbon-13 NMR identifies the different carbon environments within the molecular structure.	[2]
Mass Spectrometry (MS)	Confirms the molecular weight and provides fragmentation patterns for structural elucidation.	[1] [2]
Infrared (IR) Spectroscopy	Identifies the presence of key functional groups such as O-H, N-H, C=O, and C-O bonds.	[1]

Chemical Synthesis

A direct and complete published synthesis for **Methyl 3-amino-5-hydroxybenzoate** is not readily available. However, a reliable two-step synthetic route can be proposed based on standard organic chemistry transformations and published protocols for analogous compounds. The synthesis begins with the precursor 3-hydroxy-5-nitrobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 3-amino-5-hydroxybenzoate**.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-5-nitrobenzoate (Fischer Esterification)

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

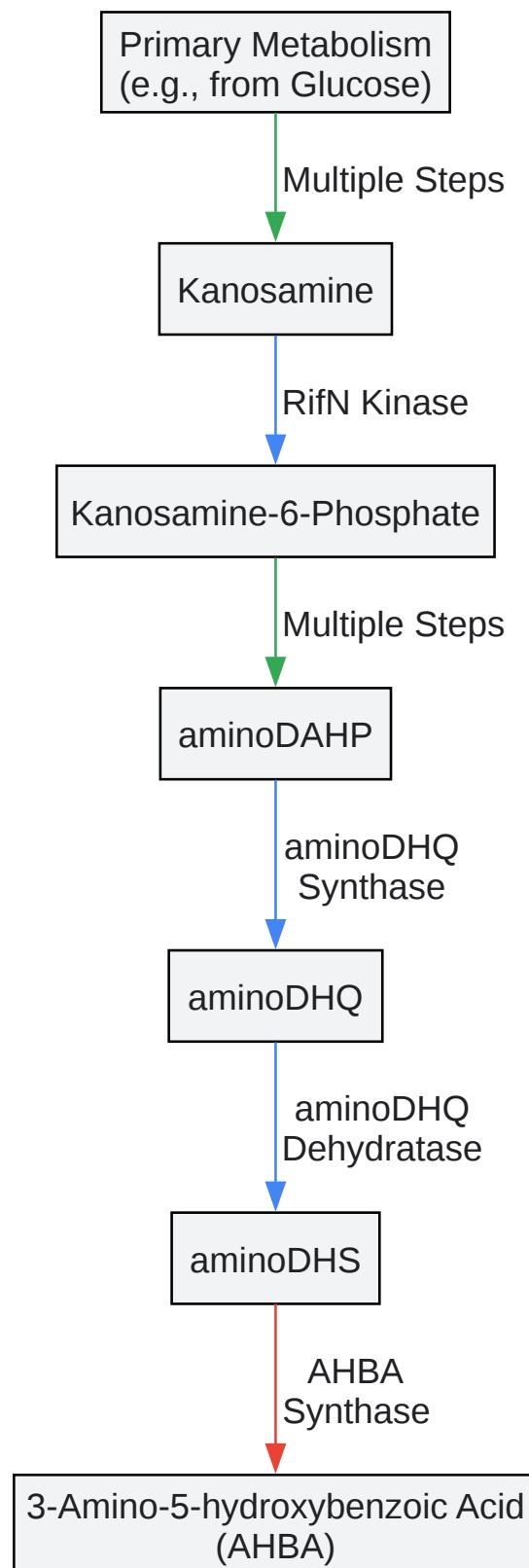
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product may precipitate and can be collected by filtration.
- Extraction: If the product does not precipitate, remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure Methyl 3-hydroxy-5-nitrobenzoate.[\[2\]](#)

Step 2: Synthesis of **Methyl 3-amino-5-hydroxybenzoate** (Nitro Group Reduction)

This protocol is adapted from a similar reduction of a substituted nitrobenzoate.[\[3\]](#)

- Reaction Setup: To a solution of Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in methanol, add activated iron powder (approx. 4.0 eq).
- Reaction: Heat the mixture to a gentle reflux. Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise over 30 minutes.
- Reflux: Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
- Filtration: Cool the reaction mixture to room temperature and add diatomaceous earth. Filter the mixture through a pad of Celite to remove the iron salts, washing the solid residue thoroughly with hot methanol.
- Purification: Combine the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to

afford pure **Methyl 3-amino-5-hydroxybenzoate**.^[3]


Biological Role and Applications in Drug Development

While **Methyl 3-amino-5-hydroxybenzoate** is primarily used as a synthetic building block, its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), is a crucial intermediate in the biosynthesis of a wide range of important antibiotics.^{[4][5]}

The Aminoshikimate Pathway: Biosynthesis of AHBA

AHBA is the starter unit for the polyketide synthase (PKS) machinery that produces the C7N aromatic core of many ansamycin and mitomycin antibiotics.^[6] It is synthesized in microorganisms via the aminoshikimate pathway, a unique branch of the primary shikimate pathway.^{[7][8]} This pathway begins with intermediates from glucose metabolism and involves a series of enzymatic steps to build the aromatic amino acid.

The key steps include the formation of an amino-analog of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), which is then cyclized and ultimately aromatized by the enzyme AHBA synthase to yield the final product.^{[7][9]}

[Click to download full resolution via product page](#)


Caption: Simplified overview of the Aminoshikimate Biosynthetic Pathway for AHBA.

Role as a Synthetic Building Block

Methyl 3-amino-5-hydroxybenzoate is a valuable scaffold in medicinal chemistry and drug discovery.^[10] Its trifunctional nature allows for diverse chemical modifications:

- The amino group serves as a nucleophile or a site for amide bond formation.
- The hydroxyl group can be alkylated or acylated to modulate physicochemical properties.
- The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides.

This versatility makes it an important precursor for creating libraries of complex molecules for screening and for constructing targeted therapeutics, including kinase inhibitors and protein degraders.^[10]

[Click to download full resolution via product page](#)

Caption: Role of AHBA and its ester as precursors in biological and chemical synthesis.

Safety and Handling

Methyl 3-amino-5-hydroxybenzoate should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[[1](#)]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 3-amino-5-hydroxybenzoate is a compound of significant interest due to its dual role as a synthetic building block in medicinal chemistry and its close relationship to AHBA, a natural precursor to a class of powerful antibiotics. Its versatile chemical nature provides a rich platform for the development of novel therapeutics. Understanding its synthesis, properties, and biological significance is crucial for researchers aiming to leverage this scaffold in drug discovery and natural product synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxy-5-nitrobenzoate | 55076-32-9 | Benchchem [benchchem.com]
- 3. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 3-amino-5-hydroxybenzoate CAS number 67973-80-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314011#methyl-3-amino-5-hydroxybenzoate-cas-number-67973-80-2\]](https://www.benchchem.com/product/b1314011#methyl-3-amino-5-hydroxybenzoate-cas-number-67973-80-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com